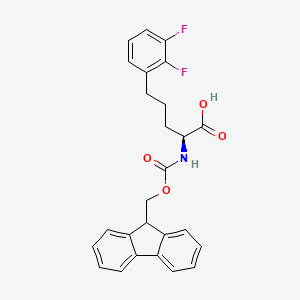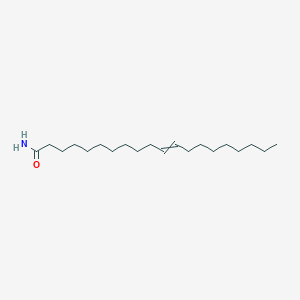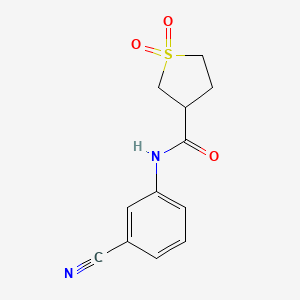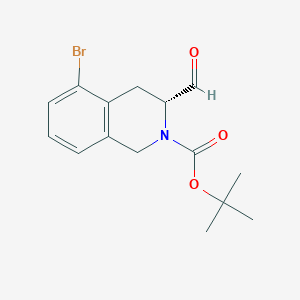
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorophenyl group, and a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Pentanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation.
Introduction of the Difluorophenyl Group: This step often involves electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pentanoic acid moieties.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biology
In biological research, it may serve as a probe or a ligand in studies involving protein interactions or enzyme activity.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the difluorophenyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-fluorophenyl)pentanoic acid: Contains a single fluorine atom on the phenyl ring.
Uniqueness
The presence of the difluorophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid may confer unique properties such as increased lipophilicity, altered electronic characteristics, and potentially enhanced biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C26H23F2NO4 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2S)-5-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23F2NO4/c27-22-13-5-7-16(24(22)28)8-6-14-23(25(30)31)29-26(32)33-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-5,7,9-13,21,23H,6,8,14-15H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Clé InChI |
SBSAOFJXSQAYOG-QHCPKHFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C(=CC=C4)F)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)





![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B14914258.png)

![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)
